ARC 239

Adrenoceptor Pharmacology Receptor Binding Subtype Selectivity

ARC 239 is the definitive tool for discriminating α2B/α2C-mediated pharmacology from α2A-driven effects—a capability non-selective antagonists like yohimbine cannot provide. With approximately 40- to 200-fold binding selectivity for α2B over α2A receptors, ARC 239 eliminates the ambiguity introduced by broad-spectrum α2 antagonists in cardiovascular, platelet aggregation, and neuropathic pain research. Supplied as the dihydrochloride salt at ≥98% purity, ARC 239 enables authoritative subtype attribution in functional assays. Choose ARC 239 when experimental conclusions depend on receptor subtype resolution.

Molecular Formula C24H29N3O3
Molecular Weight 407.5 g/mol
CAS No. 67339-62-2
Cat. No. B1665597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameARC 239
CAS67339-62-2
Synonyms2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-4,4-dimethyl-(2H,4H)-isoquinoline-1,3-dione
2-(2-(4-(o-methoxyphenyl)piperazine-1-yl)ethyl)-4,4-dimethyl-1,3(2H,4H)isoquinolinedione
AR C239
AR-C 239
AR-C239
ARC 239
ARC-239
Molecular FormulaC24H29N3O3
Molecular Weight407.5 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2C(=O)N(C1=O)CCN3CCN(CC3)C4=CC=CC=C4OC)C
InChIInChI=1S/C24H29N3O3/c1-24(2)19-9-5-4-8-18(19)22(28)27(23(24)29)17-14-25-12-15-26(16-13-25)20-10-6-7-11-21(20)30-3/h4-11H,12-17H2,1-3H3
InChIKeyJFNKXGOEOQCXDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ARC 239 (CAS 67339-62-2): A Selective α2B/C-Adrenoceptor Antagonist with Quantifiable Subtype Discrimination


ARC 239 (dihydrochloride, CAS 67339-62-2) is a synthetic piperazine-based antagonist with demonstrated selectivity for α2B- and α2C-adrenoceptor subtypes over α2A-adrenoceptors. Structurally characterized as 2-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-4,4-dimethylisoquinoline-1,3-dione [1], ARC 239 exhibits binding affinities that distinguish it from broad-spectrum α2-antagonists and enable subtype-resolved pharmacological interrogation [2]. It is supplied as a dihydrochloride salt (purity ≥98%) for in vitro and in vivo research applications .

Why Generic α2-Antagonists Cannot Substitute for ARC 239 in Subtype-Resolution Studies


Broad-spectrum α2-adrenoceptor antagonists such as yohimbine exhibit comparable binding affinities across α2A, α2B, and α2C subtypes, precluding subtype-specific mechanistic conclusions [1]. In contrast, ARC 239 exhibits a quantifiable selectivity profile: binding affinity for α2B-adrenoceptors (pKD 8.8; Ki = 87.1 nM) is approximately 40- to 200-fold higher than for α2A-adrenoceptors (pKD 6.7; Ki = 3,548 nM), depending on the assay system [2]. This differential enables researchers to discriminate α2B- and α2C-mediated effects from α2A-mediated effects in functional assays—a capability that non-selective antagonists fundamentally lack. The substitution of a generic α2-antagonist for ARC 239 introduces ambiguity that can invalidate subtype-attribution in studies of cardiovascular regulation, platelet function, and neurotransmission [3].

Quantitative Differentiation Evidence: ARC 239 vs. Closest α2-Adrenoceptor Antagonist Comparators


Receptor Subtype Selectivity: 40- to 200-Fold Discrimination Between α2B and α2A Subtypes

ARC 239 demonstrates quantifiable selectivity for α2B- over α2A-adrenoceptors, a property not shared by the non-selective α2-antagonist yohimbine or the α2A-selective antagonist BRL 44408. In direct binding assays using recombinant or native receptors, ARC 239 exhibits a Ki of 87.1 nM at α2B-adrenoceptors versus 3,548 nM at α2A-adrenoceptors—a 40.7-fold selectivity margin [1]. Using pKD values derived from functional antagonism, the selectivity ratio is even more pronounced: pKD 8.8 at α2B (corresponding to Kd ~1.6 nM) versus pKD 6.7 at α2A (Kd ~200 nM), representing an approximately 125-fold selectivity . Additional data from rat kidney and human α2C receptors yield pKi values of 7.06 and 6.95, respectively . By comparison, yohimbine exhibits comparable potencies across α2A and α2B/2C subtypes in functional studies [2].

Adrenoceptor Pharmacology Receptor Binding Subtype Selectivity

Functional Tissue Discrimination: 49-Fold Higher Potency in Rat Atrium vs. Vas Deferens

In direct head-to-head functional comparisons, ARC 239, prazosin, and chlorpromazine were evaluated for their ability to distinguish prejunctional α2-adrenoceptors in rat atrium versus rat vas deferens. ARC 239 exhibited a 49-fold higher potency in rat atrium (measured as EC30 for increasing stimulation-evoked [3H]-noradrenaline overflow) compared to rat vas deferens (measured as pA2 antagonism of xylazine-induced twitch inhibition) [1]. When EC30 values alone were compared between the two tissues, ARC 239 remained 17-fold more potent in atrium [1]. In the same study, prazosin showed only a 12-fold difference and chlorpromazine a 7-fold difference, establishing ARC 239 as the most discriminative of the three antagonists tested [1]. This tissue-dependent potency correlates with the differential expression of α2B (atrium-predominant) versus α2A (vas deferens-predominant) subtypes [2].

Prejunctional Receptors Functional Pharmacology Tissue Heterogeneity

In Vivo Differentiation: Lack of Effect on Hippocampal Norepinephrine Release Where BRL 44408 Is Efficacious

In a direct comparative study of presynaptic α2-adrenoceptor subtypes regulating hippocampal norepinephrine release, ARC 239 (5 mg/kg, i.p.) produced no significant change in extracellular norepinephrine levels measured by in vivo microdialysis in freely moving rats, whereas BRL 44408 (5 mg/kg, i.p.) caused a significant increase [1]. Parallel in vitro perfusion experiments using hippocampal slices preloaded with [3H]-norepinephrine confirmed this differential: ARC 239 (10^-8 to 10^-6 M) was ineffective at increasing electrically evoked [3H]-norepinephrine release, while BRL 44408 significantly enhanced release [1]. BRL 44408 also displaced [3H]-yohimbine from hippocampal membranes with high affinity, whereas ARC 239 showed substantially lower affinity [1]. These data establish that hippocampal norepinephrine release is regulated by α2D-adrenoceptors (the rodent ortholog of human α2A), which ARC 239 does not effectively antagonize at relevant concentrations.

Neuropharmacology In Vivo Microdialysis Presynaptic Receptors

Platelet α2B-Adrenoceptor Functional Validation: ARC 239 Reduces ADP-Induced Aggregation from 81.5% to 24%

ARC 239 has been used to functionally validate the role of α2B-adrenoceptors in human platelet aggregation, a response where α2A-selective antagonists are ineffective. Pretreatment of human platelets with ARC 239 reduced ADP-induced aggregation from 81.5 ± 1.7% to 24 ± 4.6% (p<0.05) [1]. For epinephrine-induced aggregation, the reduction was from 72.2 ± 1.9% to 8.8 ± 1.7%, and for arachidonic acid-induced aggregation, from 87 ± 2.1% to 61.2 ± 5.7% [1]. ARC 239 also prolonged collagen/epinephrine closure time from 120.8 ± 6.1 s to 189.5 ± 39.5 s (p=0.001) [1]. These effects were comparable in magnitude to those achieved with α2B-specific antibodies, confirming that the anti-aggregatory action is mediated specifically through α2B-adrenoceptor blockade [1].

Platelet Biology Thrombosis Research Cardiovascular Pharmacology

Neuropathic Pain Model Subtype Shift: ARC 239 Efficacy Emerges Post-Nerve Injury

In a study examining α2-adrenoceptor subtype involvement in clonidine-induced analgesia, ARC 239 demonstrated a context-dependent efficacy profile that distinguishes it from α2A-selective antagonists. In normal rats, the antinociceptive effect of intrathecal clonidine was partially blocked by both BRL 44408 (α2A-preferring) and ARC 239 (α2B/C-preferring), whereas ST 91-induced antinociception was blocked solely by ARC 239 [1]. Following spinal nerve ligation (a model of neuropathic pain), the antihypersensitivity action of both clonidine and ST 91 was blocked by ARC 239, whereas BRL 44408 became ineffective [1]. This demonstrates that nerve injury induces a functional shift from α2A- to α2B/C-adrenoceptor mediation of analgesic responses, a shift detectable only with subtype-selective tools like ARC 239.

Pain Research Neuropathic Pain Analgesia Mechanisms

Evidence-Backed Research Application Scenarios for ARC 239


Discriminating α2B- vs. α2A-Mediated Prejunctional Modulation in Isolated Tissue Preparations

Based on the 49-fold potency difference observed between rat atrium and vas deferens [1], ARC 239 is optimally deployed in functional pharmacology studies requiring tissue-level discrimination of α2-adrenoceptor subtypes. Researchers can use the pronounced differential response—49-fold higher potency in α2B-rich atrium versus α2A-rich vas deferens—as a positive control for assay sensitivity and as a diagnostic tool to infer receptor subtype composition in novel tissues or pathological states [2].

Negative-Control Validation for α2A/α2D-Mediated CNS Responses

ARC 239's demonstrated lack of effect on hippocampal norepinephrine release at doses/concentrations where BRL 44408 is efficacious [1] establishes it as a reliable negative-control tool in neuropharmacology. Investigators studying presynaptic α2-adrenoceptor regulation in brain regions where α2A/α2D subtypes predominate can use ARC 239 to confirm that observed effects are not attributable to α2B/C-mediated mechanisms. This negative-control application is particularly valuable in studies of cognition, stress responses, and central noradrenergic signaling.

Functional Validation of α2B-Adrenoceptor Involvement in Platelet Aggregation Studies

The quantitative reduction in human platelet aggregation—from 81.5% to 24% for ADP stimulation and from 72.2% to 8.8% for epinephrine stimulation following ARC 239 pretreatment [1]—supports its use as a reference α2B-antagonist in thrombosis and hemostasis research. ARC 239 enables investigators to isolate the α2B-mediated component of catecholamine-potentiated platelet activation, a mechanism not addressable with α2A-selective or non-selective antagonists. This application is directly relevant to studies of atherothrombosis, antiplatelet therapy development, and cardiovascular risk assessment [1].

Detecting Injury-Induced α2-Adrenoceptor Subtype Plasticity in Neuropathic Pain Models

The observation that ARC 239 blockade of clonidine-induced antihypersensitivity becomes more prominent after spinal nerve ligation, while BRL 44408 blockade diminishes [1], positions ARC 239 as a critical tool for studying injury-induced receptor plasticity in pain pathways. Researchers investigating mechanisms of neuropathic pain, opioid-sparing analgesia, or α2-agonist therapeutic development can use ARC 239 to monitor functional shifts in α2-adrenoceptor subtype engagement following nerve injury, inflammation, or chronic drug exposure [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for ARC 239

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.